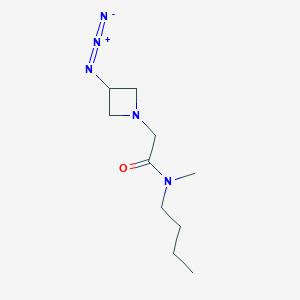
1-(3,5-dichlorobenzyl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(3,5-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H8Cl2N2 . The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The 3,5-dichlorobenzyl group is attached to one of the nitrogen atoms in the imidazole ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(3,5-dichlorobenzyl)-1H-imidazole-4-carboxylic acid is a compound of interest in various synthetic and theoretical studies due to its structural complexity and potential for functionalization. While the direct applications of this specific compound in scientific research are not extensively documented, insights can be drawn from studies on related imidazole derivatives and their chemical behaviors.
Functionalization Reactions : Research on imidazole derivatives, such as the study on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, provides insights into the chemical reactivity and potential applications of imidazole compounds in synthesizing novel materials or bioactive molecules (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure Analysis : Studies on imidazole carboxylic acids, like the 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, contribute to understanding the structural properties of these compounds, which is crucial for their application in designing drugs or materials with desired physical and chemical properties (Wu, Liu, & Ng, 2005).
Applications in Materials Science
- Metal–Organic Frameworks (MOFs) : Research involving imidazole-based ligands in the construction of MOFs demonstrates the utility of these compounds in creating materials with novel properties. For example, the study on the sensing properties of MOFs utilizing multicarboxylate and 1H-Imidazol-4-yl-containing ligands highlights the potential of imidazole derivatives in sensor technology and catalysis (Liu et al., 2018).
Pharmaceutical Research
- Synthesis of Bioactive Molecules : Although the specific application of 1-(3,5-dichlorobenzyl)-1H-imidazole-4-carboxylic acid in pharmaceuticals is not directly cited, related studies indicate the relevance of imidazole derivatives in synthesizing bioactive molecules. For example, the synthesis and evaluation of imidazole-5-carboxylic acids as angiotensin II receptor antagonists show the significance of imidazole cores in medicinal chemistry (Yanagisawa et al., 1996).
Propiedades
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-1-7(2-9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZHKDVMVPOGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorobenzyl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















